![molecular formula C8H4FN3 B3218895 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190313-36-0](/img/structure/B3218895.png)
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound that has garnered significant attention in the scientific community. This heterocyclic compound has a unique structure that makes it promising for various applications, including medicinal chemistry, material science, and organic synthesis. In
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes and receptors. It binds to the active site of these proteins and prevents the substrate from binding, thereby inhibiting their activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are diverse and depend on the specific enzyme or receptor it targets. Inhibition of AKT has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. It has also been suggested that inhibition of AKT may sensitize cancer cells to chemotherapy and radiation therapy. Other potential targets of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile include phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase-3 (GSK-3).
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is its potency as an inhibitor. It has been shown to have low nanomolar to sub-nanomolar IC50 values against various enzymes and receptors. This makes it a valuable tool for studying the function of these proteins in vitro and in vivo. However, one limitation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is its relatively low solubility in water. This can make it challenging to work with in certain experimental settings.
Future Directions
The potential applications of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are vast and varied. One future direction is the development of more potent and selective inhibitors of AKT and other protein kinases. Another direction is the exploration of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile could be used as a building block for the synthesis of other heterocyclic compounds with unique properties and potential applications.
Scientific Research Applications
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of various enzymes and receptors, making it a promising candidate for drug discovery. For instance, it has been shown to inhibit the activity of protein kinase B (AKT), which is involved in various cellular processes such as cell growth, survival, and metabolism. Inhibition of AKT has been suggested as a potential therapeutic strategy for cancer treatment.
properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGFWTZIWNNTBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231588 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
CAS RN |
1190313-36-0 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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